(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 1H-1,2,3-triazol-1-yl and piperidin-1-yl, with a 5-fluorobenzo[b]thiophen-2-yl methanone group . It is part of a class of compounds that have been synthesized and screened for their in vitro cytotoxic activity .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives . The structures of these compounds were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of this compound, like others in its class, has been established through NMR and MS analysis . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various techniques. For example, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis and Structural Analysis : A study by Prasad et al. (2018) focused on synthesizing a novel bioactive heterocycle related to your compound. It was characterized using spectroscopic techniques and X-ray diffraction, with the structure stabilized by hydrogen bonds. Hirshfeld surface analysis was used to analyze intermolecular interactions.
Anticancer Activity
- Cytotoxic Studies : In research by Govindhan et al. (2017), a compound similar to yours was synthesized and its cytotoxicity was evaluated. The study involved spectroscopic characterization, thermal stability analysis, and crystal structure analysis. Cytotoxicity against certain cancer cells was reported.
Antimicrobial and Antifungal Applications
- Antimicrobial Activities : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including structures similar to your compound, and screened them for antimicrobial activities. Some compounds displayed good or moderate activities against test microorganisms. (Bektaş et al., 2007)
Neuropharmacological Potential
- Serotoninergic and Dopaminergic Activities : Research by Raviña et al. (1999) involved synthesizing novel butyrophenones with mixed serotoninergic and dopaminergic affinities. These compounds, structurally related to your compound, were evaluated for their potential as antipsychotic agents.
Miscellaneous Applications
- Sigma Ligand Binding : Perregaard et al. (1995) investigated a series of indole-based compounds with structural similarities to your query compound. These compounds demonstrated high affinity for sigma 1 and sigma 2 binding sites, suggesting potential for anxiolytic applications. (Perregaard et al., 1995)
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound and similar ones involve further exploration of their cytotoxic activity and potential as anticancer agents . The results indicate that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Eigenschaften
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4OS/c17-12-1-2-14-11(9-12)10-15(23-14)16(22)20-6-3-13(4-7-20)21-8-5-18-19-21/h1-2,5,8-10,13H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFNPRCLDRMEPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC4=C(S3)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.